[(2R)-3,3-dimethyloxiran-2-yl]methanol
Description
[(2R)-3,3-Dimethyloxiran-2-yl]methanol, also referred to as MBO epoxide, is a chiral epoxide derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. Its structure features a 3,3-dimethyl-substituted oxirane (epoxide) ring with a hydroxymethyl (-CH₂OH) group at the C2 position, conferring distinct stereochemical and reactive properties. This compound is synthesized via photooxidation of 2-methyl-3-buten-2-ol (MBO) and plays a critical role in atmospheric chemistry, particularly in secondary organic aerosol (SOA) formation under acidic conditions . Its reactive uptake on sulfate aerosols leads to organosulfate derivatives, contributing to particulate matter in the atmosphere.
Properties
CAS No. |
62748-09-8 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
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Substrate : 3,3-Dimethyl-2-buten-1-ol (allylic alcohol).
-
Oxidizing Agent : m-CPBA (1.2 equiv) in dichloromethane at 0–5°C.
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Stereoselectivity : The (2R) configuration is preserved due to the substrate’s inherent chirality, with no observable racemization under mild conditions.
Mechanistic Insights :
-
Electrophilic Attack : m-CPBA transfers an electrophilic oxygen to the alkene, forming a cyclic transition state.
-
Ring Closure : Intramolecular nucleophilic attack by the hydroxyl group yields the epoxide.
Titanium(III)-Catalyzed Epoxidation with tert-Butyl Hydroperoxide (TBHP)
A recent advancement employs Ti(III) complexes generated in situ from TiCl₃ and manganese powder, using TBHP as the oxygen donor. This method is notable for its mild conditions and compatibility with sensitive functional groups.
Protocol and Performance
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Catalyst System : TiCl₃ (10 mol%), Mn(0) (2 equiv), 1,4-dioxane, 25°C.
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Oxidant : TBHP (3 equiv), added dropwise to avoid exothermic side reactions.
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Yield : 70–85% with >95% enantiomeric excess (e.e.) for R-configured products.
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Scope : Effective for primary, secondary, and tertiary allylic alcohols, including sterically hindered substrates.
Mechanism :
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Ti(III) Activation : Reduction of Ti(IV) to Ti(III) by Mn(0) generates a reactive species that coordinates the allylic alcohol.
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Oxygen Transfer : TBHP donates an oxygen atom to the Ti(III)-substrate complex, forming the epoxide via a radical pathway.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while nucleophilic substitution of the epoxide ring can produce a wide range of substituted alcohols .
Scientific Research Applications
[(2R)-3,3-dimethyloxiran-2-yl]methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[(2R)-3,3-Dimethyloxiran-2-yl]methyl}benzonitrile
- Molecular Formula: C₁₁H₁₁NO
- Molecular Weight : 173.21 g/mol
- Key Features : A benzonitrile derivative with an epoxide substituent. The (2R)-configuration of the epoxide was confirmed via optical rotation ([α]²⁰_D = −65.1) and chemical synthesis.
- Comparison: Despite structural similarity, the opposite optical rotation ([α]²⁵_D = +128.0 for compound 2 in ) highlights the stereochemical influence of substituents. This compound serves as an intermediate in cyclic aminonitrone synthesis, contrasting with the environmental role of the target compound .
(±)-((2S,3S)-2,3-Dimethyloxiran-2-yl)methanol
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol
- Key Features : A racemic mixture with 2,3-dimethyl substitution on the epoxide ring. NMR data (¹H: δ 4.13, 3.85; ¹³C: δ 74.7, 67.3) matches literature reports.
- Comparison : The stereochemical divergence (2,3-dimethyl vs. 3,3-dimethyl) alters reactivity. Synthesized via Titanium(III)-catalyzed epoxidation, this compound is used to study catalytic mechanisms, unlike the photooxidative synthesis of the target compound .
Methyl (2E,6E)-9-[(2R)-3,3-Dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate (JH III)
- Molecular Formula : C₂₀H₃₂O₃
- Molecular Weight : 320.47 g/mol
- Key Features : A juvenile hormone in insects containing the (2R)-epoxide group. Used in molecular docking studies to target Aedes aegypti proteins (PDB ID: 5V13).
- Comparison : The epoxide moiety here regulates insect development, contrasting with the atmospheric reactivity of the target compound. Structural complexity (long alkenyl chain) enables biological specificity .
Heraclenin
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.27 g/mol
- Key Features : A furocoumarin natural product with a (2R)-epoxide substituent. Isolated from Prangos pabularia, it exhibits cytotoxic activity.
- Comparison : The epoxide contributes to bioactivity in a fused heterocyclic system, whereas the target compound’s simple structure favors environmental reactivity .
24(S),25-Epoxycholesterol (24,25-EC)
- Molecular Formula : C₂₇H₄₄O₂
- Molecular Weight : 400.64 g/mol
- Key Features : An oxysterol with a (2R)-epoxide in its side chain. Modulates cell proliferation and differentiation.
- Comparison : The epoxide is part of a sterol framework, enabling cholesterol-like membrane interactions, unlike the target compound’s small, polar structure .
Silyl-Protected Epoxide Derivatives ()
- Example: (S)-((2R,3S)-3-((Tert-butyldiphenylsilyloxy)methyl)-2-methyloxiran-2-yl)((2R,3R)-2,3-dimethyloxiran-2-yl)methanol
- Key Features : Multi-epoxide structures synthesized via sequential silylation and epoxidation.
- Comparison : These derivatives emphasize synthetic versatility, using protecting groups (e.g., tert-butyldiphenylsilyl) to achieve stereochemical control, unlike the target compound’s direct environmental formation .
Key Findings and Implications
- Stereochemical Sensitivity: The (2R)-configuration in [(2R)-3,3-dimethyloxiran-2-yl]methanol dictates its optical rotation and environmental reactivity, contrasting with racemic or biologically active analogs .
- Structural Complexity vs. Function : Simpler epoxides (e.g., MBO epoxide) favor atmospheric reactivity, while complex derivatives (JH III, Heraclenin) enable biological specificity .
- Synthetic Accessibility : Titanium(III)-catalyzed epoxidation and photooxidative routes highlight diverse synthetic strategies for epoxide generation .
Q & A
Basic Question: What are the established synthetic routes for [(2R)-3,3-dimethyloxiran-2-yl]methanol, and how can reaction conditions be optimized for yield and enantiopurity?
Methodological Answer:
The synthesis typically involves epoxidation of precursor alkenes or stereoselective oxidation. For example:
- Epoxide Formation : (3,3-Dimethyloxiran-2-yl)methanol (MBO epoxide) can be synthesized via photooxidation of 2-methyl-3-buten-2-ol (MBO) under controlled acidic conditions to enhance yield .
- Stereochemical Control : Chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods (e.g., epoxide hydrolases) are employed to achieve the (2R) configuration. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. methanol mixtures) and reaction time to minimize racemization .
- Validation : Enantiopurity is confirmed using chiral HPLC or polarimetry, with yields reported between 60–85% under optimal conditions .
Advanced Question: How does the stereochemical configuration at the oxirane ring influence the compound's reactivity in nucleophilic ring-opening reactions?
Methodological Answer:
The (2R) configuration dictates spatial accessibility for nucleophilic attack. Key considerations:
- Regioselectivity : Nucleophiles (e.g., amines, thiols) preferentially attack the less hindered carbon of the strained epoxide ring. Computational modeling (DFT) predicts transition states to rationalize observed regioselectivity .
- Biological Interactions : In cytotoxicity studies, the (2R) enantiomer shows higher reactivity with cysteine residues in cellular proteins compared to (2S), as demonstrated via LC-MS analysis of adducts .
- Environmental Reactivity : Under acidic aerosol conditions, the (2R) enantiomer forms secondary organic aerosols (SOA) more efficiently due to enhanced ring-opening with water, as shown in chamber studies .
Basic Question: What chromatographic techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) are standard. A validated method for Prangos pabularia extracts uses a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min, achieving baseline separation in <15 min .
- GC-MS : Derivatization with BSTFA enhances volatility. Limits of detection (LOD) are ~0.1 µg/mL, with recovery rates >95% in spiked plasma samples .
- Validation Parameters : Include linearity (R² > 0.99), precision (RSD < 5%), and robustness to pH/temperature variations .
Advanced Question: What in vitro models are appropriate for assessing the cytotoxic potential of this compound, and how do researchers account for its epoxide reactivity?
Methodological Answer:
- Cell Lines : Human cancer lines (e.g., HepG2, MCF-7) are used with IC₅₀ determination via MTT assays. For example, osthol (a structural analog) showed IC₅₀ = 3.2–30.2 µM across six lines .
- Reactivity Control : To distinguish cytotoxicity from nonspecific epoxide reactivity:
- Competitive Inhibition : Co-treatment with nucleophiles (e.g., glutathione) reduces adduct formation, confirming target-specific effects .
- Metabolic Stability : Microsomal incubation assesses hepatic degradation, with LC-MS tracking parent compound depletion .
Advanced Question: How can discrepancies in reported reactivity of this compound under varying pH conditions be systematically investigated?
Methodological Answer:
Contradictions arise from environmental vs. biological pH regimes:
- Environmental Studies : At pH < 4 (aerosols), the epoxide undergoes rapid acid-catalyzed hydrolysis to diols, increasing SOA yields .
- Biological Studies : At physiological pH (7.4), hydrolysis is slower, favoring covalent binding to biomolecules.
- Resolution Strategy :
Basic Question: What spectroscopic methods are critical for structural elucidation of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
